molecular formula C8H12N2 B2601486 N1,4-Dimethylbenzene-1,2-diamine CAS No. 39513-19-4

N1,4-Dimethylbenzene-1,2-diamine

Cat. No. B2601486
CAS RN: 39513-19-4
M. Wt: 136.198
InChI Key: RICDAKOKYPOJPN-UHFFFAOYSA-N
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Description

N1,4-Dimethylbenzene-1,2-diamine, also known as 1,4-Benzenediamine, N,N-dimethyl-, is a chemical compound with the formula C8H12N2 . It appears as a colorless to light yellow liquid .


Molecular Structure Analysis

The molecular structure of N1,4-Dimethylbenzene-1,2-diamine consists of a benzene ring with two amine groups (NH2) and two methyl groups (CH3) attached . The molecular weight of the compound is 136.194 Da .


Physical And Chemical Properties Analysis

N1,4-Dimethylbenzene-1,2-diamine has a molecular weight of 136.19 . It’s a weak base with a pKa of 8.30 . The compound is soluble in water, ethanol, and acetone, but insoluble in hexane and diethyl ether.

Scientific Research Applications

Synthesis and Characteristics of Electrochromic Materials

N1,4-Dimethylbenzene-1,2-diamine has been utilized in the synthesis of novel electrochromic poly(ether sulfone)s, displaying desirable properties like solubility in common organic solvents, the ability to form tough films, and good thermal stability (Huang, Kung, Shao, & Liou, 2021).

Kinetics in Oxidation and Ignition Processes

Research involving 1,2-Dimethylbenzene, a closely related compound, has provided insights into the kinetics of oxidation and ignition, useful in understanding the chemical behavior of such compounds in various conditions (Gaïl, Dagaut, Black, & Simmie, 2008).

Formation of Cocrystals and Salts

Studies have shown the formation of hydrated cocrystals and salts involving N1,4-Dimethylbenzene-1,2-diamine, indicating its potential in crystal engineering and molecular complex formation (Ng, 2009).

Gas Separation Applications

N1,4-Dimethylbenzene-1,2-diamine has been used in the fabrication of poly(ether imide)s thin films for gas separation, showcasing properties like high thermal stability, flexibility, and excellent mechanical properties (Dinari, Ahmadizadegan, & Asadi, 2015).

Cross-Coupling Reactions in Organic Chemistry

The compound has been employed as an effective ligand in metal-catalyzed cross-couplings, significantly contributing to the development of new methods in organic synthesis (Saito & Fu, 2007).

Mechanistic Insight in Palladium-Mediated Reactions

Research involving N1,4-Dimethylbenzene-1,2-diamine has provided valuable insights into the mechanism of palladium-mediated reactions, important for understanding complex chemical processes (Kinzhalov, Starova, & Boyarskiy, 2017).

Development of Macrocyclic Compounds

N1,4-Dimethylbenzene-1,2-diamine has been used in synthesizing N-substituted macroheterocycles, expanding the scope of heterocyclic chemistry (Voronkov, Knutov, Butin, & Bannikova, 1981).

Metal-Catalyzed Diamination Reactions

The compound is integral in metal-catalyzed diamination reactions, crucial for synthesizing natural products and pharmaceutical agents (Cardona & Goti, 2009).

Zinc Complexes and Coordination Chemistry

Structural studies of zinc complexes with N1,4-Dimethylbenzene-1,2-diamine ligands contribute significantly to coordination chemistry and crystallography (Zick & Geiger, 2016).

Safety and Hazards

N1,4-Dimethylbenzene-1,2-diamine is considered hazardous. It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment is advised .

Future Directions

While specific future directions for N1,4-Dimethylbenzene-1,2-diamine are not available, it’s worth noting that aromatic amines like this compound have wide applications in the chemical industry, including the synthesis of dyes, pharmaceuticals, and polymers .

properties

IUPAC Name

1-N,4-dimethylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICDAKOKYPOJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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